molecular formula C10H11FN4 B11894026 1-((3-Fluoro-4-methylpyridin-2-yl)methyl)-1H-pyrazol-3-amine

1-((3-Fluoro-4-methylpyridin-2-yl)methyl)-1H-pyrazol-3-amine

Cat. No.: B11894026
M. Wt: 206.22 g/mol
InChI Key: MXKHYCINIFRWOM-UHFFFAOYSA-N
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Description

1-((3-Fluoro-4-methylpyridin-2-yl)methyl)-1H-pyrazol-3-amine is a compound that belongs to the class of fluorinated pyridines These compounds are known for their unique physical, chemical, and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-Fluoro-4-methylpyridin-2-yl)methyl)-1H-pyrazol-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques to ensure the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-((3-Fluoro-4-methylpyridin-2-yl)methyl)-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-((3-Fluoro-4-methylpyridin-2-yl)methyl)-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 1-((3-Fluoro-4-methylpyridin-2-yl)methyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((3-Fluoro-4-methylpyridin-2-yl)methyl)-1H-pyrazol-3-amine is unique due to its specific combination of a fluorinated pyridine ring and a pyrazole moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C10H11FN4

Molecular Weight

206.22 g/mol

IUPAC Name

1-[(3-fluoro-4-methylpyridin-2-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C10H11FN4/c1-7-2-4-13-8(10(7)11)6-15-5-3-9(12)14-15/h2-5H,6H2,1H3,(H2,12,14)

InChI Key

MXKHYCINIFRWOM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)CN2C=CC(=N2)N)F

Origin of Product

United States

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